molecular formula C20H23N3O3 B12028213 N-(2-(2-(4-Methylbenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide CAS No. 765303-53-5

N-(2-(2-(4-Methylbenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide

Cat. No.: B12028213
CAS No.: 765303-53-5
M. Wt: 353.4 g/mol
InChI Key: GVYXADQNHIRDFV-LPYMAVHISA-N
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Description

N-(2-(2-(4-Methylbenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone linkage, a propoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-Methylbenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-Methylbenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

N-(2-(2-(4-Methylbenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-Methylbenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The hydrazone linkage can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyphenyl)-2-(2-(4-Methylbenzylidene)hydrazino)-2-oxoacetamide
  • N-(3-Methoxyphenyl)-2-(2-(4-Methylbenzylidene)hydrazino)-2-oxoacetamide
  • 2-(2-(4-Methylbenzylidene)hydrazino)-N-(3-Methylphenyl)-2-oxoacetamide

Uniqueness

N-(2-(2-(4-Methylbenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propoxy group and benzamide moiety differentiates it from other similar hydrazones, potentially enhancing its solubility and bioavailability.

Properties

CAS No.

765303-53-5

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide

InChI

InChI=1S/C20H23N3O3/c1-3-12-26-18-10-8-17(9-11-18)20(25)21-14-19(24)23-22-13-16-6-4-15(2)5-7-16/h4-11,13H,3,12,14H2,1-2H3,(H,21,25)(H,23,24)/b22-13+

InChI Key

GVYXADQNHIRDFV-LPYMAVHISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)C

Origin of Product

United States

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